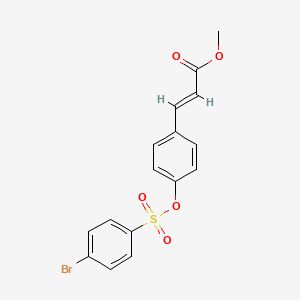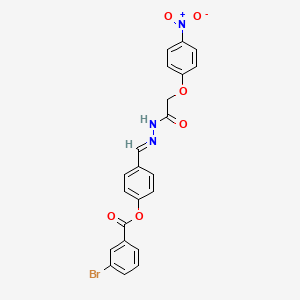
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone, followed by further reactions to introduce the dichloro and isoindole functionalities. The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of bromine may result in the formation of amine derivatives.
科学的研究の応用
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
Similar Compounds
- 2-(5-bromo-2-hydroxyphenyl)ethanone
- 2-(5-chloro-2-hydroxyphenyl)ethanone
- 2-(5-fluoro-2-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. Its isoindole structure also contributes to its unique chemical and biological properties .
特性
分子式 |
C14H6BrCl2NO3 |
|---|---|
分子量 |
387.0 g/mol |
IUPAC名 |
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H |
InChIキー |
VLQYMOYPSKYLCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)




